5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxirane (epoxide) ring attached to a nitrofuran moiety, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with an appropriate oxirane-containing reagent. One common method is the reaction of 5-nitrofuran-2-carboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide involves its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial effects. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(oxiranylmethyl)-5-nitrothiophene-2-carboxamide
- N-(oxiranylmethyl)-5-nitropyrrole-2-carboxamide
- N-(oxiranylmethyl)-5-nitrobenzene-2-carboxamide
Uniqueness
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide is unique due to the combination of the oxirane ring and the nitrofuran moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
143134-32-1 |
---|---|
Molekularformel |
C8H8N2O5 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C8H8N2O5/c11-8(9-3-5-4-14-5)6-1-2-7(15-6)10(12)13/h1-2,5H,3-4H2,(H,9,11) |
InChI-Schlüssel |
PVZGXTBHOQSHIK-UHFFFAOYSA-N |
SMILES |
C1C(O1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(O1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Synonyme |
RB 88716 RB-88716 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.